
Tert-butyl (5-acetyl-6-hydroxypyridin-2-YL)methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (5-acetyl-6-hydroxypyridin-2-YL)methylcarbamate is an organic compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxypyridinyl moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (5-acetyl-6-hydroxypyridin-2-YL)methylcarbamate typically involves the reaction of 5-acetyl-6-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (5-acetyl-6-hydroxypyridin-2-YL)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetyl group can produce an alcohol .
Applications De Recherche Scientifique
Tert-butyl (5-acetyl-6-hydroxypyridin-2-YL)methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl (5-acetyl-6-hydroxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (5-hydroxypyridin-2-yl)methylcarbamate: Similar structure but lacks the acetyl group.
Tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate: Contains methoxy groups instead of hydroxyl and acetyl groups.
Uniqueness
Tert-butyl (5-acetyl-6-hydroxypyridin-2-YL)methylcarbamate is unique due to the presence of both acetyl and hydroxyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C13H18N2O4 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
tert-butyl N-[(5-acetyl-6-oxo-1H-pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-8(16)10-6-5-9(15-11(10)17)7-14-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,14,18)(H,15,17) |
Clé InChI |
FRMTXVYHAKVDJR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(NC1=O)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


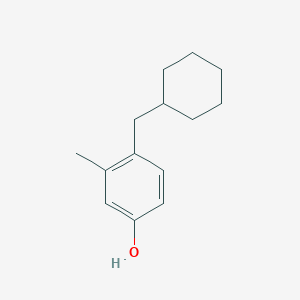
![2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14845751.png)
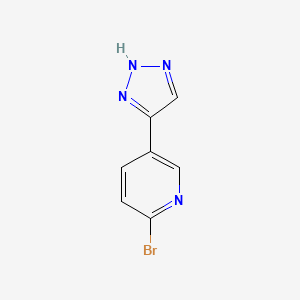
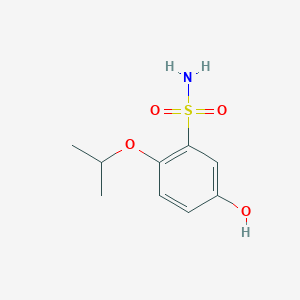

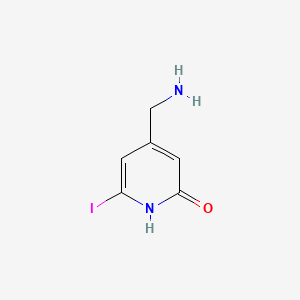
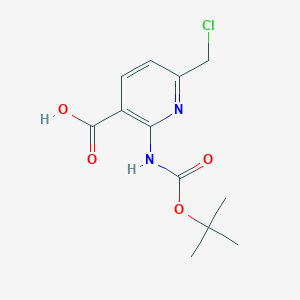
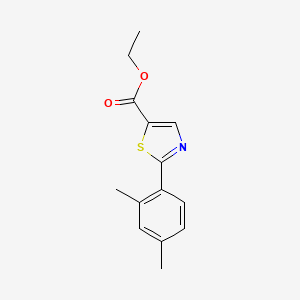
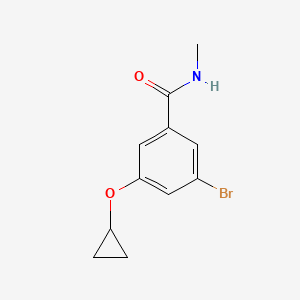
![1-[2-(4-Methylphenyl)-1H-imidazol-5-YL]methanamine](/img/structure/B14845785.png)
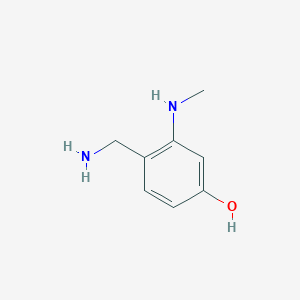
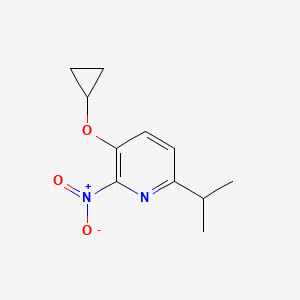
![(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14845803.png)

